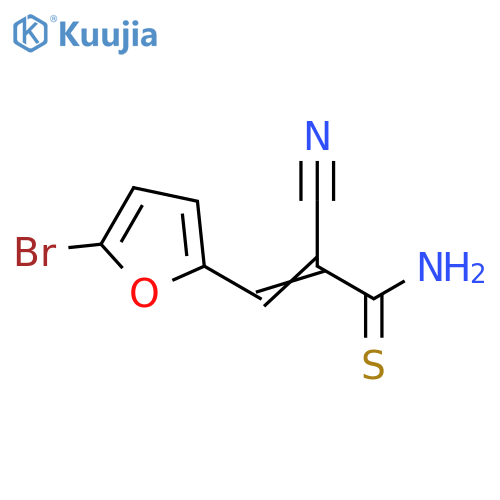

Cas no 299934-47-7 ((Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide)

299934-47-7 structure

商品名:(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide

CAS番号:299934-47-7

MF:C8H5BrN2OS

メガワット:257.107099294662

CID:6553702

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide 化学的及び物理的性質

名前と識別子

-

- (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide

- 2-Propenethioamide, 3-(5-bromo-2-furanyl)-2-cyano-

-

- インチ: 1S/C8H5BrN2OS/c9-7-2-1-6(12-7)3-5(4-10)8(11)13/h1-3H,(H2,11,13)

- InChIKey: IDIFKESFDKLWHK-UHFFFAOYSA-N

- ほほえんだ: C(N)(=S)C(C#N)=CC1=CC=C(Br)O1

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6497094-1.0g |

(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 95% | 1.0g |

$699.0 | 2023-07-10 | |

| Enamine | EN300-6497094-0.1g |

(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 95% | 0.1g |

$241.0 | 2023-07-10 | |

| Enamine | EN300-6495631-10.0g |

3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 10.0g |

$3131.0 | 2023-07-10 | ||

| Enamine | EN300-6497094-5.0g |

(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 95% | 5.0g |

$2028.0 | 2023-07-10 | |

| Enamine | EN300-6497094-0.05g |

(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 95% | 0.05g |

$162.0 | 2023-07-10 | |

| Enamine | EN300-6495631-0.05g |

3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 0.05g |

$612.0 | 2023-07-10 | ||

| Enamine | EN300-6495631-1.0g |

3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 1.0g |

$728.0 | 2023-07-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327228-1g |

(2e)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 98% | 1g |

¥18867.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327228-100mg |

(2e)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 98% | 100mg |

¥6067.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327228-2.5g |

(2e)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide |

299934-47-7 | 98% | 2.5g |

¥32058.00 | 2024-08-02 |

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

299934-47-7 ((Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量